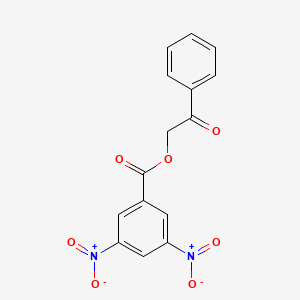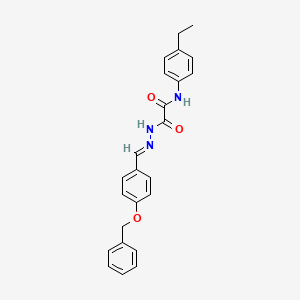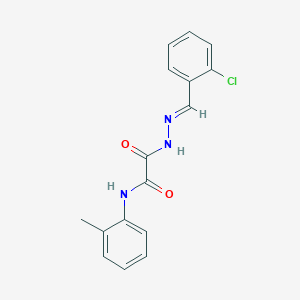![molecular formula C17H10BrClN2O3 B15015737 4-bromo-N-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B15015737.png)
4-bromo-N-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and nitro functional groups attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The bromine, chlorine, and nitro groups are introduced through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Formation of the Imine: The final step involves the condensation of the substituted furan with an amine, typically under dehydrating conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.
Substitution: The bromine and chlorine atoms can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology
Biological Probes: Due to its unique structure, it can be used as a probe in biological studies to investigate enzyme activities or receptor binding.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-BROMOPHENYL)-1-[5-(2-NITROPHENYL)FURAN-2-YL]METHANIMINE: Similar structure but lacks the chlorine substituent.
(Z)-N-(4-CHLOROPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE: Similar structure but has a chlorine substituent instead of bromine.
Uniqueness
The unique combination of bromine, chlorine, and nitro groups in (Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific reactivity or binding characteristics.
Properties
Molecular Formula |
C17H10BrClN2O3 |
|---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C17H10BrClN2O3/c18-11-1-3-12(4-2-11)20-10-14-6-8-17(24-14)15-9-13(21(22)23)5-7-16(15)19/h1-10H |
InChI Key |
SYQHXVITBCTHFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B15015654.png)
![3-[(4-Bromophenyl)amino]-3-(4-butoxyphenyl)-1-(4-methylphenyl)propan-1-one](/img/structure/B15015662.png)

![4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol](/img/structure/B15015681.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15015698.png)
![Benzaldehyde, 4-dimethylamino-, [3-[4-(2-hydroxyethyl)-1-piperazinyl]-6-nitrophenyl]hydrazone](/img/structure/B15015706.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015725.png)
![2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B15015740.png)


![(1E)-1-[1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine](/img/structure/B15015753.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]](/img/structure/B15015754.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B15015761.png)

